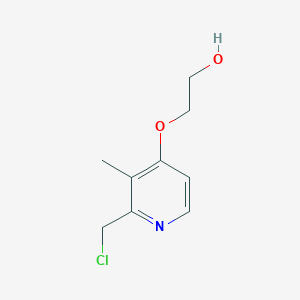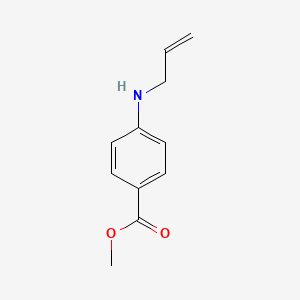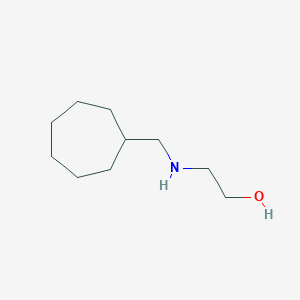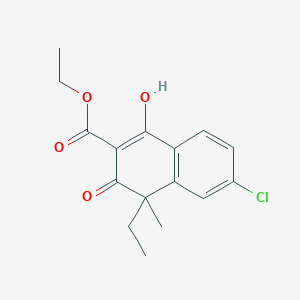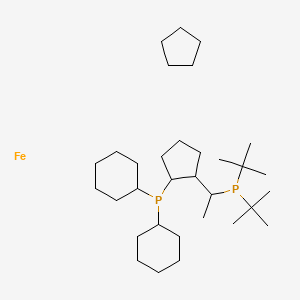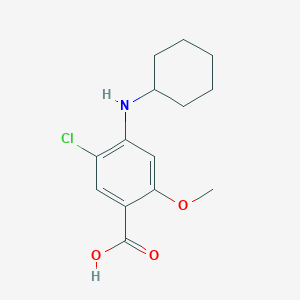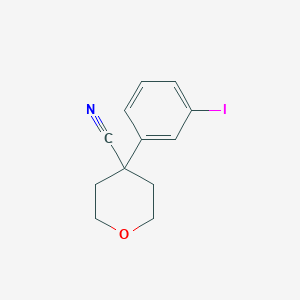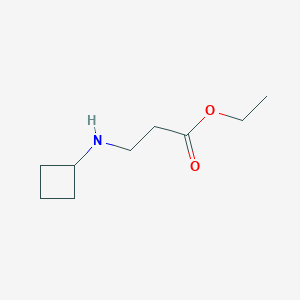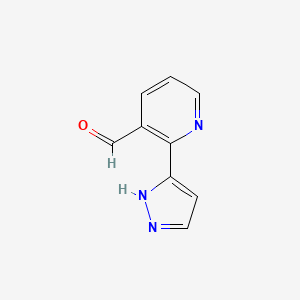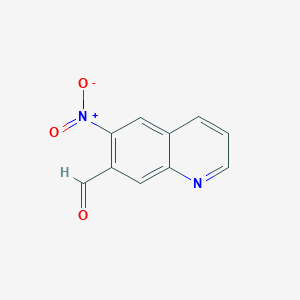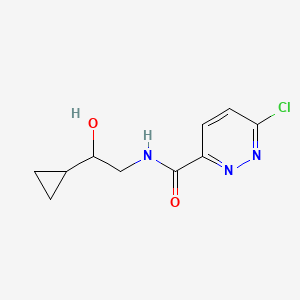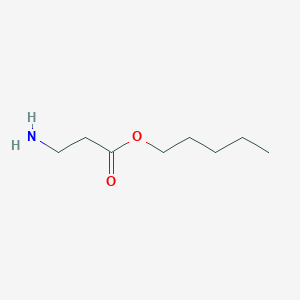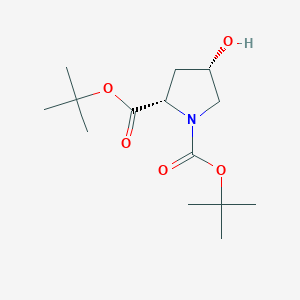
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two t-butyl ester groups and a hydroxyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE typically involves the reaction of a pyrrolidine derivative with t-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester groups. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to isolate the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE: Characterized by the presence of two t-butyl ester groups and a hydroxyl group.
Di-t-butyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with an amino group instead of a hydroxyl group.
Di-t-butyl (2S,4S)-4-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
ditert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |
Clave InChI |
OXHIVNUWGSCHBD-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
